molecular formula C30H50O B1252197 Parkeol CAS No. 514-45-4

Parkeol

Cat. No. B1252197
CAS RN: 514-45-4
M. Wt: 426.7 g/mol
InChI Key: MLVSYGCURCOSKP-FXCPCPCLSA-N
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Description

Synthesis Analysis

Parkeol synthesis involves enzymatic cyclization of 2,3-oxidosqualene, mediated by parkeol synthase. In Oryza sativa (rice), parkeol synthase has been identified as a unique enzyme capable of producing parkeol as a single product, highlighting the specificity and efficiency of this biosynthetic route (Ito et al., 2011).

Molecular Structure Analysis

The molecular structure of parkeol is characterized by its pentacyclic framework, typical of triterpenes, which contributes to its physical and chemical properties. Studies on Oryza sativa parkeol cyclase have shed light on the substrate-folding conformation and the critical role of specific amino acid residues, such as Tyr257, in guiding the cyclization process and determining the final product's stereochemistry (Suzuki et al., 2019).

Chemical Reactions and Properties

Mutations in cycloartenol synthase, another oxidosqualene cyclase, have been shown to alter its product specificity, yielding parkeol among other compounds. This indicates the flexibility and potential for engineering of cyclase enzymes to produce specific triterpenes, including parkeol, underlining the intricate relationship between enzyme structure and function in triterpene biosynthesis (Segura et al., 2002).

Scientific Research Applications

Biosynthesis in Sea Cucumbers

  • Biosynthesis Pathway : Parkeol has been identified as a precursor in the biosynthesis of saponins in sea cucumbers, particularly in the Cuvier gland. This discovery helps understand the metabolic pathways in marine organisms (Kerr & Chen, 1995).

Genetic Engineering in Yeast

  • Metabolic Engineering : A study demonstrated the engineering of Saccharomyces cerevisiae to produce parkeol, highlighting its potential in biotechnological applications and the possibility of novel metabolic pathways in yeast (Liu et al., 2012).

Plant Biosynthesis Studies

  • Triterpene Cyclases in Rice : Research on Oryza sativa (rice) identified enzymes responsible for producing parkeol, providing insights into the diversity and specificity of triterpene biosynthesis in plants (Ito et al., 2011).

Sterol Conversion in Tobacco Cultures

  • Conversion in Nicotiana tabacum : An investigation into the conversion of parkeol in tobacco tissue cultures revealed its transformation into a 24,25-epoxide, suggesting its involvement in natural pathways distinct from phytosterol precursors (Schaefer et al., 1970).

Enzymatic Mutagenesis Studies

  • Cycloartenol Synthase Research : Mutagenesis experiments altering cycloartenol synthase resulted in mutants producing parkeol, revealing the enzyme's role in sterol biosynthesis and the effects of specific amino acid changes (Matsuda et al., 2000).

Directed Evolution in Yeast

  • Mutant Synthases : Through directed evolution experiments in yeast, mutations in cycloartenol synthase were found to alter its catalytic activity, resulting in different proportions of lanosterol and parkeol. This study contributes to our understanding of enzyme specificity and potential for biotechnological applications (Segura et al., 2002).

Future Directions

The future directions for research on Parkeol could involve further investigation into its biosynthesis, its potential biological activities, and its role in the physiology of the organisms that produce it. As it is a relatively uncommon sterol, there is much that remains to be discovered about Parkeol .

properties

IUPAC Name

(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,15,21-22,24-26,31H,9,11-14,16-19H2,1-8H3/t21-,22-,24-,25+,26+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVSYGCURCOSKP-FXCPCPCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487430
Record name Parkeol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parkeol

CAS RN

514-45-4
Record name Parkeol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Parkeol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Parkeol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM88E87P32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
602
Citations
R Ito, K Mori, I Hashimoto, C Nakano, T Sato… - Organic …, 2011 - ACS Publications
The gene products of AK121211, AK066327, and AK070534 from Oryza sativa encode cycloartenol, parkeol, and achilleol B synthases, respectively. Parkeol synthase is a unique …
Number of citations: 44 pubs.acs.org
MM Meyer, MJR Segura, WK Wilson… - Angewandte Chemie …, 2000 - Wiley Online Library
A sterol biosynthetic intermediate from sea cucumbers is parkeol (1). By mutation of residues at two positions, the enzyme lanosterol synthase was changed enough to make parkeol as …
Number of citations: 43 onlinelibrary.wiley.com
EE Van Tamelen, RJ Anderson - Journal of the American …, 1972 - ACS Publications
Biogenetic-type total synthesis. 24,25-Dihydrolanosterol, 24,25-dihydro-.DELTA.13(17)-protosterol, isoeuphenol, (-)-isotirucallo Page 1 8225 be separated and purified by vacuum …
Number of citations: 73 pubs.acs.org
YT Liu, TC Hu, CH Chang, WS Shie, TK Wu - Organic letters, 2012 - ACS Publications
… Parkeol undergoes downstream metabolism to generate compounds 9 and 10. In vitro … of parkeol produced a product profile similar to that of the in vivo experiment. In summary, parkeol …
Number of citations: 13 pubs.acs.org
NL Cordeiro, RG Kerr, C Djerassi - Tetrahedron letters, 1988 - Elsevier
… is the immediate precursor of the major sterol lathosterol (a), which possesses the conventional sterol skeleton (without any methyl groups at C-4 and C-14), whereas parkeol (2) …
Number of citations: 20 www.sciencedirect.com
PC Schaefer, F DE Reinach… - European Journal of …, 1970 - Wiley Online Library
… of parkeol in phytosterol biosynthesis has been previously suggested [i]. I n this article it will be shown that parkeol (… The present work shows quite clearly that parkeol is not incorporated …
Number of citations: 12 febs.onlinelibrary.wiley.com
MA Palmer, LJ Goad, TW Goodwin, DB Copsey… - Phytochemistry, 1978 - Elsevier
… 5α-Lanost-24-ene-3β,9α-diol was converted into poriferasterol with three times the efficiency of parkeol. Clionasterol was also found to be labelled from both parkeol and 5α-lanost-24-…
Number of citations: 6 www.sciencedirect.com
RG Kerr, Z Chen - Journal of natural products, 1995 - ACS Publications
… The biosynthetic precursor of this unusual sterol class has been demonstrated to be parkeol (9). Further, it was shown that squalene cyclizes directly to produce parkeol and not the …
Number of citations: 84 pubs.acs.org
A Suzuki, Y Aikawa, R Ito, T Hoshino - ChemBioChem, 2019 - Wiley Online Library
Y257 of Oryza sativa parkeol synthase (OsOSC2) corresponds to H234 of Saccharomyces cerevisiae lanosterol cyclase (ScLAS), which is believed to be responsible for the final …
EA Hart, L Hua, LB Darr, WK Wilson… - Journal of the …, 1999 - ACS Publications
Oxidosqualene cyclases convert (S)-2, 3-oxidosqualene to triterpene alcohols by protonation, cyclization, rearrangement, and elimination reactions. This catalytic approach has great …
Number of citations: 125 pubs.acs.org

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